1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL
Description
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL is a heterocyclic compound featuring a fused pyrano-thiazole core with a hydroxyl-bearing ethyl substituent. Its molecular formula is C₈H₁₁NO₂S (MW: 185.24 g/mol), and it is identified by CAS No. 1344367-35-6 . The compound’s structure combines oxygen (pyran), sulfur (thiazole), and hydroxyl functional groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(10)8-9-6-2-3-11-4-7(6)12-8/h5,10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRISORPCWOQZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)COCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields the desired compound with high purity and yield .
Industrial Production Methods
This includes the use of automated reactors and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds related to 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL. For instance:
- In Vitro Studies : The compound has shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for derivatives were found to be as low as 0.22 μg/mL, indicating strong antimicrobial properties .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative A | 0.22 | Strong |
| Derivative B | 0.25 | Moderate |
Antioxidant Activity
Another area of application is in the field of antioxidants. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through multicomponent reactions that allow for the incorporation of various functional groups. These synthetic pathways not only enhance yield but also enable the exploration of structure-activity relationships.
Case Study: Multicomponent Synthesis
A recent study employed a five-component reaction involving malononitrile and diverse aldehydes to synthesize related pyrano-thiazole derivatives with promising biological activities. The reaction conditions were optimized for high yields (up to 97%) and short reaction times .
Medicinal Chemistry Applications
The compound's structural features make it a suitable candidate for drug development:
Potential Drug Candidates
This compound and its derivatives are being investigated for their potential as drug candidates in treating infections caused by resistant strains of bacteria. The structural diversity allows for modifications that can enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to DNA and interacting with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a family of pyrano-thiazole derivatives. Key analogues include:
Key Observations :
Physicochemical Properties
- Solubility : The hydroxyl group likely improves aqueous solubility compared to amine or aldehyde analogues, though exact data are unavailable.
- Stability : The target compound requires storage under inert atmosphere at 2–8°C, similar to the aldehyde derivative .
- Hazards : The compound carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . In contrast, amine derivatives (e.g., ) lack explicit hazard data but may exhibit higher reactivity due to basicity.
Biological Activity
1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanol
- Molecular Formula : C₈H₁₁NO₂S
- Molecular Weight : 185.24 g/mol
- CAS Number : 1344367-35-6
Anticancer Activity
Research has shown that thiazole derivatives exhibit significant anticancer properties. A study highlighted that thiazole compounds can induce apoptosis in cancer cells through interactions with the Bcl-2 family proteins. Specifically, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against various cancer cell lines such as HepG2 and HCT-116 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4c | HepG2 | 2.31 ± 0.43 | Induction of apoptosis |
| 4d | HCT-116 | 2.94 ± 0.62 | Bcl-2 inhibition |
| 8c | HT-29 | 4.57 ± 0.85 | Apoptotic pathway activation |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study on thiazole-based compounds indicated that they possess broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disrupting the bacterial cell wall or inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar thiazole compounds have been shown to activate apoptotic pathways by modulating Bcl-2 family proteins.
- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in cancer progression and microbial resistance.
Study on Anticancer Efficacy
A notable study synthesized several thiazole derivatives and evaluated their anticancer efficacy against different cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity . For instance:
- Compound A showed significant activity against both HepG2 and HCT-116 with IC50 values less than that of standard drugs like doxorubicin.
Antimicrobial Evaluation
In another investigation, a series of thiazole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed potent activity comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
